1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, such as heating or using a catalyst.
Sulfonylation: Finally, the piperidine derivative is sulfonylated using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzenesulfonyl group or the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or N-oxides.
Reduction: Products may include reduced oxadiazole derivatives or desulfonylated compounds.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but lacks the phenoxymethyl group.
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but has a methoxymethyl group instead of phenoxymethyl.
Uniqueness
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the phenoxymethyl group and the 1,3,4-oxadiazole ring, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-10-11-20(13-17(16)2)30(26,27)25-12-6-7-18(14-25)22-24-23-21(29-22)15-28-19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVRJTTVPQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.